(6-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine
Description
(6-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine is a synthetic indole derivative characterized by a dimethylaminomethyl group at the 3-position of the indole core and a 3-fluorophenyl substituent at the 6-position. This compound belongs to the gramine family, which consists of indole alkaloids with a dimethylmethanamine moiety.
Properties
CAS No. |
1214329-08-4 |
|---|---|
Molecular Formula |
C17H17FN2 |
Molecular Weight |
268.33 g/mol |
IUPAC Name |
1-[6-(3-fluorophenyl)-1H-indol-3-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C17H17FN2/c1-20(2)11-14-10-19-17-9-13(6-7-16(14)17)12-4-3-5-15(18)8-12/h3-10,19H,11H2,1-2H3 |
InChI Key |
GDIKCAYGJAOQCW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=CC(=C2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine typically involves multi-step organic reactionsThe final step involves the attachment of the dimethylmethanamine group under reductive amination conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process .
Chemical Reactions Analysis
Types of Reactions: (6-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indole ring or the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various substituted indoles, fluorophenyl derivatives, and amine or alcohol derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, (6-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to understand protein-ligand interactions and enzyme mechanisms .
Medicine: In medicine, (6-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine is investigated for its potential therapeutic applications. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders and cancer .
Industry: In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (6-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The fluorophenyl group enhances its ability to cross biological membranes, allowing it to reach its targets more effectively .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between (6-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine and related indole derivatives:
Structural and Functional Insights:
Substituent Position Effects: Fluorine placement (e.g., 6-fluoro vs. 6-(3-fluorophenyl)) significantly alters electronic and steric properties. Positional isomers, such as 5- vs. 6-(3-fluorophenyl), may exhibit divergent binding affinities due to spatial orientation differences in receptor pockets .
Synthetic Considerations: Synthesis of fluorinated derivatives often involves Mannich reactions (e.g., formaldehyde and dimethylamine in acidic conditions, as seen in ) . Introducing fluorophenyl groups may require palladium-catalyzed cross-coupling reactions, adding complexity compared to non-aryl analogs .
Pharmacological Implications :
- Fluorination generally increases lipophilicity (logP), improving blood-brain barrier penetration, as observed in 6-fluorogramine .
- The dimethylmethanamine moiety, common to gramine and its derivatives, is associated with CNS activity, as exemplified by Adinazolam’s anxiolytic effects .
Safety and Handling: Limited hazard data exist for the target compound, but related indole derivatives (e.g., N-(1H-Indol-3-ylmethyl)-1-phenylethanamine) are classified as low-risk in laboratory settings .
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